Application Summary: Thieno[3,2-d]pyrimidin-4-amines are used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles and 4a-d as well as the unexpectedly prepared thieno[3,4-b]pyridine-7-carboxamides .
Method of Application: The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .
Results or Outcomes: The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides. These were cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Application Summary: Thieno[3,2-d]pyrimidin-4-amines have been found to inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Method of Application: The compound N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine was tested against various mycobacterial strains in an established ATP depletion assay with or without the cytochrome bcc: aa3 (QcrB) inhibitor Q203 .
Results or Outcomes: N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine was the most active compound with ATP IC50 values from 6 to 18 μM against all strains in the presence of Q203 .
Application Summary: Thieno[3,2-d]pyrimidin-4-amines can be used to prepare thieno[3,4-b]pyridine derivatives .
Method of Application: The synthesis involves heating β-keto amide derivatives with potassium carbonate in ethanol or ethylene glycol .
Results or Outcomes: The process yields thieno[3,4-b]pyridine derivatives .
Application Summary: Some thieno[3,2-d]pyrimidin-4-amines have shown pronounced antitumor activity .
Method of Application: The newly synthesized compounds were evaluated in vitro for their potential antitumor activity .
Results or Outcomes: The biological tests revealed that the compound activity depended mostly on the nature of the amine fragments .
Application Summary: Thieno[3,2-d]pyrimidin-4-amines can be used to prepare thienopyrimidine-2,4-diones .
Method of Application: The synthesis involves heating β-keto amide derivatives with pyrrolidine in toluene using calcium chloride as a desiccant .
Results or Outcomes: The process yields thienopyrimidine-2,4-diones .
Application Summary: Some thieno[3,2-d]pyrimidin-4-amines have shown pronounced antitumor activity. A study of the structure−activity relationships revealed that the compound activity depended mostly on the nature of the amine fragments .
Results or Outcomes: The biological tests evidenced that some of them showed pronounced antitumor activity .
Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl- is a heterocyclic compound characterized by a thieno-pyrimidine framework. This compound features a thieno[3,2-d]pyrimidine core, which consists of a fused thiophene and pyrimidine ring, and an amino group at the 4-position. The substituent N-2-propen-1-yl indicates the presence of a propenyl group attached to the nitrogen atom. This structure contributes to its potential biological activity and chemical reactivity.
Compounds related to thieno[3,2-d]pyrimidin-4-amine exhibit significant biological activities. Research indicates that these compounds may possess:
The synthesis of thieno[3,2-d]pyrimidin-4-amine can be achieved through several methods:
Thieno[3,2-d]pyrimidin-4-amine and its derivatives find applications in various fields:
Research into the interactions of thieno[3,2-d]pyrimidin-4-amine with biological targets has revealed:
Several compounds share structural similarities with thieno[3,2-d]pyrimidin-4-amine. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Thieno[2,3-d]pyrimidin-4(3H)-one | Structure | Exhibits distinct pharmacological profiles; often used as a scaffold in drug development. |
| Thiazolo[5,4-d]pyrimidine | Structure | Shows different biological activities; particularly effective against certain bacterial strains. |
| Pyrido[3,4-b]pyrimidine | Structure | Known for its role in anti-inflammatory responses; has different substitution patterns affecting activity. |
These comparisons highlight the unique aspects of thieno[3,2-d]pyrimidin-4-amine in terms of its structural attributes and biological potential.